1-{3-[(2-Amino-ethyl)-isopropyl-amino]-pyrrolidin-1-yl}-ethanone 1-{3-[(2-Amino-ethyl)-isopropyl-amino]-pyrrolidin-1-yl}-ethanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC13462887
InChI: InChI=1S/C11H23N3O/c1-9(2)14(7-5-12)11-4-6-13(8-11)10(3)15/h9,11H,4-8,12H2,1-3H3
SMILES: CC(C)N(CCN)C1CCN(C1)C(=O)C
Molecular Formula: C11H23N3O
Molecular Weight: 213.32 g/mol

1-{3-[(2-Amino-ethyl)-isopropyl-amino]-pyrrolidin-1-yl}-ethanone

CAS No.:

Cat. No.: VC13462887

Molecular Formula: C11H23N3O

Molecular Weight: 213.32 g/mol

* For research use only. Not for human or veterinary use.

1-{3-[(2-Amino-ethyl)-isopropyl-amino]-pyrrolidin-1-yl}-ethanone -

Specification

Molecular Formula C11H23N3O
Molecular Weight 213.32 g/mol
IUPAC Name 1-[3-[2-aminoethyl(propan-2-yl)amino]pyrrolidin-1-yl]ethanone
Standard InChI InChI=1S/C11H23N3O/c1-9(2)14(7-5-12)11-4-6-13(8-11)10(3)15/h9,11H,4-8,12H2,1-3H3
Standard InChI Key JMHXZIBLIPXFIZ-UHFFFAOYSA-N
SMILES CC(C)N(CCN)C1CCN(C1)C(=O)C
Canonical SMILES CC(C)N(CCN)C1CCN(C1)C(=O)C

Introduction

1-{3-[(2-Amino-ethyl)-isopropyl-amino]-pyrrolidin-1-yl}-ethanone is a complex organic compound featuring a pyrrolidine ring connected to an ethanone group through a series of carbon and nitrogen atoms. This compound is of interest due to its potential applications in various fields, including pharmaceuticals and chemical research. The synthesis of this compound typically involves multi-step procedures, starting with the formation of the pyrrolidine ring followed by subsequent functionalization.

Synthesis Methods

The synthesis of 1-{3-[(2-Amino-ethyl)-isopropyl-amino]-pyrrolidin-1-yl}-ethanone involves several steps, typically starting with the formation of the pyrrolidine ring. This can be achieved through various chemical reactions, such as the reaction of an amino acid with a pyrrolidine derivative under acidic conditions, followed by acylation to form the desired ketone structure.

Synthesis Steps

  • Formation of Pyrrolidine Ring: This involves the reaction of appropriate starting materials to form the pyrrolidine core.

  • Introduction of Amino Groups: The incorporation of amino groups, such as (2-amino-ethyl) and isopropyl-amino, into the pyrrolidine ring.

  • Acylation: The attachment of the ethanone group to the pyrrolidine ring through acylation reactions.

Analytical Techniques

Characterization of 1-{3-[(2-Amino-ethyl)-isopropyl-amino]-pyrrolidin-1-yl}-ethanone involves various analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure and purity.

  • Mass Spectrometry (MS): Helps in determining the molecular weight and structural integrity of the compound.

Analytical Techniques Table

TechniquePurpose
NMR SpectroscopyStructural analysis and purity assessment.
Mass SpectrometryMolecular weight determination and structural confirmation.

Potential Applications

The potential applications of 1-{3-[(2-Amino-ethyl)-isopropyl-amino]-pyrrolidin-1-yl}-ethanone are diverse, including possible roles in pharmaceuticals due to its interactions with biological systems. Similar compounds have shown promise in treating neurological disorders or as antibacterial agents.

Potential Applications Table

Application AreaDescription
PharmaceuticalsPotential interactions with biological targets such as enzymes or receptors.
Neurological DisordersPossible therapeutic applications due to its ability to interact with biological systems.
Antibacterial AgentsPotential use as antibacterial agents due to its structural features.

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